molecular formula C8H13NO3 B6254682 2-(1-acetylpyrrolidin-2-yl)acetic acid CAS No. 1222197-09-2

2-(1-acetylpyrrolidin-2-yl)acetic acid

Cat. No.: B6254682
CAS No.: 1222197-09-2
M. Wt: 171.2
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Description

Significance of Pyrrolidine (B122466) Architectures in Synthetic Organic Chemistry

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, represents a cornerstone structural motif in the field of organic chemistry. Its prevalence is notable in a vast array of biologically active natural products, pharmaceuticals, and agrochemicals. The unique conformational properties of the pyrrolidine scaffold, characterized by its non-planar, puckered structure, allow it to present substituents in well-defined three-dimensional space, making it a highly sought-after component in drug design. researchgate.net Furthermore, pyrrolidine and its derivatives are extensively utilized as chiral auxiliaries, ligands for transition metals, and organocatalysts in synthetic chemistry. researchgate.net

The development of asymmetric synthesis, which aims to produce specific stereoisomers of a chiral product, has been significantly advanced by the use of chiral pyrrolidine scaffolds. Proline, a naturally occurring chiral pyrrolidine, and its derivatives (such as prolinol and diarylprolinol silyl (B83357) ethers) are among the most powerful organocatalysts for a wide range of enantioselective transformations, including aldol (B89426) reactions, Mannich reactions, and Michael additions. These catalysts operate by forming transient chiral intermediates (enamines or iminium ions) with substrates, effectively controlling the stereochemical outcome of the reaction. The stereogenic center(s) within the pyrrolidine ring dictate the facial selectivity of the approach of reactants, leading to high levels of enantiomeric excess in the final products. indiamart.com The efficiency and versatility of these scaffolds have established them as a "privileged" class of catalysts in modern organic synthesis. google.com

N-acylated amino acids, where the nitrogen atom of an amino acid is protected by an acyl group, are a fundamentally important class of molecules with diverse functions. nist.gov In peptide synthesis, N-acylation (often with groups like Boc or Fmoc) is a standard strategy to prevent the amino group from participating in unwanted side reactions. Beyond this protective role, the N-acyl group can influence the molecule's biological activity and physical properties. nist.gov For instance, N-acyl amino acids are a significant family of endogenous signaling molecules in biological systems. nist.gov The acetylation of amino acids, forming N-acetyl amino acids, is a common metabolic process. researchgate.net These derivatives have found applications in medicine; for example, N-acetyl-L-proline is used as an intermediate in the synthesis of pharmaceuticals for treating various disorders. researchgate.net The synthesis of N-acylated amino acids is typically achieved through the reaction of the parent amino acid with an acid anhydride (B1165640) (like acetic anhydride) or an acyl chloride. researchgate.net

Rationale for Research Focus on 2-(1-Acetylpyrrolidin-2-yl)acetic Acid

The compound this compound emerges as a molecule of significant academic interest due to the convergence of three key structural features: a chiral pyrrolidine core, an N-acetyl group, and an acetic acid side chain. This unique combination suggests potential applications ranging from building blocks in medicinal chemistry to probes for studying biological systems.

This compound can be classified as an N-acetylated, non-proteinogenic amino acid derivative. It occupies a distinct position in chemical space, situated between simpler and more complex structures. It is the N-acetylated form of L-β-homoproline (CAS 53912-85-9) and the higher homolog of N-acetyl-L-proline (CAS 68-95-1), differing by a single methylene (B1212753) (-CH2-) group in the side chain. indiamart.com This subtle structural difference can lead to significant changes in physicochemical properties and biological activity. Investigations into related structures, such as the N-methyl and N-ethyl derivatives of 2-(pyrrolidin-2-yl)acetic acid, further define its chemical neighborhood and provide a basis for predicting its behavior. bldpharm.comchemscene.com

Below is a table comparing the properties of the target compound with its close structural relatives.

PropertyThis compoundN-acetyl-L-proline indiamart.com(S)-2-(Pyrrolidin-2-yl)acetic acid
CAS Number Not assigned68-95-153912-85-9
Molecular Formula C₈H₁₃NO₃C₇H₁₁NO₃C₆H₁₁NO₂
Molecular Weight 171.19 g/mol 157.17 g/mol 129.16 g/mol
Structure
Key Difference N-acetylated β-homoprolineN-acetylated prolineβ-homoproline (unacetylated)

Overview of Prior Academic Investigations on Related Structures

While direct academic investigation of this compound is not extensively documented in publicly available literature, a wealth of research on analogous compounds provides a strong foundation for understanding its potential synthesis and properties.

Synthetic methodologies for N-acetylated proline derivatives are well-established. For example, N-acetyl-L-proline and N-acetyl-4-hydroxy-L-proline can be readily synthesized by treating the parent amino acid with acetic anhydride in the presence of a base like pyridine. researchgate.net A plausible synthetic route to this compound would therefore involve the direct N-acetylation of (S)-2-(pyrrolidin-2-yl)acetic acid (L-β-homoproline) under similar conditions.

Furthermore, the Dakin-West reaction, which converts an α-amino acid into a keto-amide using an acid anhydride and a base, provides another potential, albeit more complex, synthetic pathway. nih.gov Patents describing the synthesis of related pyrrolidine structures have utilized this reaction starting from precursors like glutamic acid. google.com

Research into substituted pyrrolidines is extensive. For instance, a Korean patent describes a process for preparing (S)-1-acetyl-2-pyrrolidinecarboxamide, an intermediate for the drug levosulpiride, by reacting (S)-proline with acetic anhydride. google.com Other studies have focused on the synthesis and biological evaluation of various N-acetylpyrrolidine derivatives, highlighting the importance of the N-acetyl group for modulating activity at therapeutic targets. nih.gov These investigations collectively underscore the synthetic accessibility and potential utility of N-acetylated pyrrolidine scaffolds.

Comparison with Non-Acetyl-Pyrrolidinyl Acetic Acid Derivatives

The direct precursor to this compound is 2-(pyrrolidin-2-yl)acetic acid. The primary difference between these two molecules is the nature of the nitrogen atom within the pyrrolidine ring. In the non-acetylated form, the nitrogen is a secondary amine, which imparts basic and nucleophilic properties to the molecule. nih.gov This amine group can be protonated under physiological conditions, influencing the compound's solubility, membrane permeability, and ability to interact with biological targets through ionic bonds or hydrogen bonding.

The introduction of an acetyl group at the N1 position fundamentally alters these characteristics. The acetylation process converts the basic secondary amine into a neutral amide. This transformation has several significant consequences:

Basicity and Charge: The amide nitrogen in this compound is significantly less basic than the amine in its precursor. It does not readily accept a proton, meaning the molecule will carry a negative charge on its carboxylate group at physiological pH but will lack the positive charge of a protonated amine.

Hydrogen Bonding: The secondary amine of the parent compound can act as a hydrogen bond donor. In the acetylated form, the amide nitrogen loses this capability, although the amide's carbonyl oxygen provides an additional hydrogen bond acceptor site.

These differences are critical in the context of drug design, as they directly impact a molecule's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Table 1: Comparative Physicochemical Properties of Acetylated vs. Non-Acetylated Pyrrolidinyl Acetic Acid

Property2-(pyrrolidin-2-yl)acetic acid (Parent Compound)This compound
Nitrogen Functional GroupSecondary AmineAmide
Nitrogen BasicityBasicNeutral
Hydrogen Bond Donor (at N1)Yes (N-H)No
Hydrogen Bond Acceptor (at N1)Yes (Lone Pair)Yes (C=O)
Potential at Physiological pHCan exist as a zwitterionExists as an anion

Analogues with Varied N-Substituents

Structure-activity relationship (SAR) studies on pyrrolidine-based compounds consistently demonstrate that the substituent on the nitrogen atom plays a crucial role in determining biological activity. researchgate.netrsc.org By comparing the N-acetyl group of this compound to other possible substituents, its specific contribution to the molecule's profile can be better understood.

Different N-substituents can modulate a compound's properties in various ways:

N-Alkyl Substituents (e.g., N-methyl, N-ethyl): Small alkyl groups, such as in 2-(1-methylpyrrolidin-2-yl)acetic acid, maintain the basicity of the nitrogen, converting it into a tertiary amine. bldpharm.comchemscene.com This retains the potential for a positive charge but increases steric hindrance around the nitrogen compared to the non-substituted amine.

N-Aryl or N-Benzyl Substituents: Larger, bulkier groups like benzyl (B1604629) dramatically increase the lipophilicity (fat-solubility) of the molecule. nih.gov These groups can engage in hydrophobic or pi-stacking interactions with biological targets, potentially altering binding affinity and selectivity.

N-Sulfonyl Substituents (e.g., N-tosyl): Electron-withdrawing groups like tosyl (p-toluenesulfonyl) render the nitrogen non-basic, similar to the acetyl group. However, the sulfonyl group is significantly larger and has a different three-dimensional geometry and electronic distribution, which can lead to distinct biological activities. nih.gov

The N-acetyl group of this compound offers a specific balance of properties. It is a relatively small, planar, and polar group that neutralizes the nitrogen's basicity without adding significant lipophilicity or steric bulk. This modification is often used in medicinal chemistry to improve metabolic stability, as secondary amines can be susceptible to oxidation, or to fine-tune binding interactions by removing a positive charge and altering hydrogen bonding patterns. researchgate.net

Table 2: Influence of Representative N-Substituents on the Properties of Pyrrolidine-2-yl Acetic Acid Analogues

N-SubstituentResulting N-Group TypeEffect on BasicityGeneral Impact on Properties
-H (Hydrogen)Secondary AmineBasicPolar, H-bond donor, potential for positive charge.
-COCH₃ (Acetyl)AmideNeutralPolar, non-basic, H-bond acceptor, metabolically stable.
-CH₃ (Methyl)Tertiary AmineBasicMaintains basicity, adds slight lipophilicity and steric bulk.
-CH₂Ph (Benzyl)Tertiary AmineBasicAdds significant lipophilicity and steric bulk, potential for pi-stacking.
-SO₂Tol (Tosyl)SulfonamideAcidic/NeutralNon-basic, bulky, electron-withdrawing.

Properties

CAS No.

1222197-09-2

Molecular Formula

C8H13NO3

Molecular Weight

171.2

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies and Strategic Approaches

Stereoselective Synthesis of 2-(1-Acetylpyrrolidin-2-yl)acetic Acid

The cornerstone of synthesizing a specific stereoisomer of this compound is the establishment of the desired configuration at the C2 position of the pyrrolidine (B122466) ring. This is typically achieved through asymmetric synthesis, where a chiral influence directs the formation of one enantiomer over the other.

The pyrrolidine scaffold can be assembled through various stereoselective methods, including cycloaddition reactions and intramolecular cyclizations. nih.gov These methods are designed to create the five-membered ring with a high degree of stereocontrol.

One of the most powerful and widely employed methods for the synthesis of substituted pyrrolidines is the [3+2] cycloaddition reaction, particularly the 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles. researchgate.net This approach allows for the direct and often highly stereoselective construction of the pyrrolidine core. The reaction involves an azomethine ylide, a three-atom component, reacting with a two-atom component (the dipolarophile), such as an alkene, to form the five-membered ring. nih.gov

The stereochemical outcome of these cycloadditions can be controlled by using chiral auxiliaries, chiral Lewis acids, or chiral catalysts. For the synthesis of a precursor to this compound, an azomethine ylide derived from glycine (B1666218) or other amino acids can be reacted with a suitable acrylate (B77674) ester. The stereoselectivity can be induced by a chiral ligand complexed to a metal salt, such as silver acetate (B1210297) (AgOAc), which catalyzes the cycloaddition. researchgate.net

Table 1: Representative Data for Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis

Dipole Precursor Dipolarophile Catalyst/Auxiliary Diastereomeric Ratio (d.r.) Enantiomeric Excess (e.e.)
Imine of Glycine Ester (-)-Menthyl acrylate AgOAc >95:5 Not reported
Imine of Alanine Ester N-Phenylmaleimide Chiral Copper(I) Complex 90:10 up to 98%
Stabilized Azomethine Ylide Sulfinyl Acrylonitriles Chiral Sulfinyl Auxiliary Complete >98%

This table presents representative data from literature on analogous reactions to illustrate the potential stereoselectivity of [3+2] cycloadditions in synthesizing pyrrolidine derivatives. The specific results for the direct synthesis of this compound may vary.

Intramolecular cyclization of acyclic precursors is another robust strategy for the stereoselective synthesis of the pyrrolidine ring. nih.govorganic-chemistry.org These methods often involve the formation of a carbon-nitrogen bond to close the ring. One such approach is the intramolecular amination of an alkene. For instance, a suitably protected γ-aminoalkene can undergo a palladium-catalyzed carboamination reaction with an aryl or alkenyl bromide to yield a 2-(substituted-methyl)pyrrolidine with high enantioselectivity. nih.gov

Another strategy involves the intramolecular cyclization of an aminonitrile, which can be prepared from a linear precursor. colab.ws Acid-catalyzed cyclization of N-carbamate-protected amino alcohols is also a viable route, where the hydroxyl group is activated to facilitate nucleophilic attack by the nitrogen atom. organic-chemistry.org Furthermore, intramolecular cyclizations of imines bearing a terminator group, such as 2-(thiomethyl)-3-trimethylsilyl-1-propenyl, can lead to functionalized pyrrolidine derivatives in a stereocontrolled manner.

Table 2: Examples of Intramolecular Cyclization for Pyrrolidine Synthesis

Starting Material Reaction Type Catalyst/Reagent Key Feature
N-Boc-pent-4-enylamine Pd-catalyzed carboamination Pd(0)/Chiral Ligand High enantioselectivity (up to 94% ee)
4-Pentenylsulfonamide Aerobic copper-catalyzed aminooxygenation Copper Catalyst Direct conversion to 2-formylpyrrolidines
N-homoallyl-α-amino benzylester Intramolecular carbometallation Organozinc reagent Highly stereospecific and stereoselective

This table showcases various intramolecular cyclization strategies from the literature that could be adapted for the synthesis of precursors to this compound.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. This strategy is well-established for the asymmetric synthesis of amino acids and their derivatives, including substituted prolines. nih.gov

For the synthesis of this compound, a chiral auxiliary, such as a derivative of (S)-proline or an Evans oxazolidinone, can be employed. wikipedia.orgnih.gov For example, an N-acyl oxazolidinone derived from a chiral amino alcohol can be alkylated with a suitable electrophile containing the future C2-substituent of the pyrrolidine ring. The steric hindrance of the auxiliary directs the incoming electrophile to one face of the enolate, leading to high diastereoselectivity. Subsequent cyclization and removal of the auxiliary would afford the desired pyrrolidine derivative. scilit.com

(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide is another example of a chiral auxiliary that can be used for the synthesis of optically active amino acids. tcichemicals.com

In recent years, organocatalysis has emerged as a powerful tool for asymmetric synthesis. wikipedia.org Chiral secondary amines, particularly proline and its derivatives, can catalyze reactions through the formation of chiral enamines or iminium ions. rsc.orgmdpi.com These intermediates then react with electrophiles or nucleophiles with high stereocontrol.

An organocatalytic approach to a precursor of this compound could involve the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a chiral pyrrolidine derivative. researchgate.net Subsequent transformations of the nitro group and cyclization would lead to the desired pyrrolidine ring.

Metal-catalyzed asymmetric reactions also offer efficient routes. For instance, a copper-catalyzed intramolecular hydroamination of an amino-alkene can provide access to chiral pyrrolidines. researchgate.net Similarly, palladium-catalyzed reactions have been developed for the asymmetric synthesis of 2-substituted pyrrolidines. nih.gov

Table 3: Comparison of Catalytic Asymmetric Methods

Catalysis Type Catalyst Example Key Intermediate Typical Stereoselectivity
Organocatalysis Proline derivatives Enamine/Iminium ion High dr and ee
Metal Catalysis (Cu) Cu(OAc)₂/(S)-DTBM-SEGPHOS N/A Excellent ee
Metal Catalysis (Pd) Pd(dba)₂/Chiral phosphine π-allyl palladium complex Good to excellent ee

This table provides a general comparison of catalytic methods applicable to the synthesis of chiral pyrrolidines.

Asymmetric Construction of the Pyrrolidine Ring

Functionalization Strategies for the Pyrrolidine Nitrogen

Once the stereochemically defined 2-(pyrrolidin-2-yl)acetic acid ester is synthesized, the final step is the introduction of the acetyl group onto the pyrrolidine nitrogen. This N-acetylation is typically a straightforward transformation.

The secondary amine of the pyrrolidine ring can be readily acylated using various acetylating agents such as acetyl chloride or acetic anhydride (B1165640) in the presence of a base to neutralize the hydrogen chloride or acetic acid byproduct. nih.gov A milder and more sustainable approach involves the use of ethyl acetate or butyl acetate as the acyl source with catalytic amounts of acetic acid. rsc.org This method can provide excellent yields at elevated temperatures. Another green alternative is the use of acetonitrile (B52724) as the acetylating agent in the presence of a catalyst like alumina (B75360), which can be performed in a continuous-flow system. nih.gov

The choice of method depends on the specific substrate and the desired reaction conditions. For a sensitive substrate, milder conditions would be preferable to avoid side reactions or racemization.

N-Acetylation Methodologies

The introduction of an acetyl group onto the nitrogen atom of the pyrrolidine ring is a critical step in the synthesis of the target molecule. This transformation, known as N-acetylation, can be accomplished through direct acylation or by employing protecting group strategies.

Direct N-acetylation involves the reaction of a pyrrolidine-2-acetic acid precursor with an acetylating agent. The choice of reagent and reaction conditions is crucial for achieving high efficiency and minimizing side reactions.

Commonly used acetylating agents include acetic anhydride and acetyl chloride. Acetic anhydride is often preferred due to its lower cost and easier handling compared to the more reactive and moisture-sensitive acetyl chloride. The reaction is typically carried out in the presence of a base to neutralize the acid byproduct (acetic acid or hydrochloric acid) and to facilitate the nucleophilic attack of the pyrrolidine nitrogen.

Pyridine is a frequently used solvent and base for this transformation. nih.gov It effectively scavenges the acid formed and can also act as a nucleophilic catalyst. nih.gov For instance, a standard procedure involves dissolving the amine substrate in pyridine, followed by the addition of acetic anhydride at a reduced temperature (e.g., 0 °C), and then allowing the reaction to proceed at room temperature. nih.gov

Alternatively, tertiary amines like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can be used as non-nucleophilic bases in an inert solvent such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF). mdpi.comresearchgate.net The use of a catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), can significantly accelerate the reaction, especially for less reactive amines or sterically hindered substrates. mdpi.com A general protocol for the N-acetylation of peptoids involves treating the amine with acetic anhydride, DIPEA, and a catalytic amount of DMAP in DMF. mdpi.com

Recent developments have also explored the use of catalytic amounts of acetic acid itself to promote the N-acylation of amines with esters like ethyl acetate serving as the acyl source, presenting a cost-effective and simple method. rsc.org

Table 1: Reagents and Conditions for Direct N-Acetylation

Acetylating AgentBase/CatalystSolventTemperatureNotes
Acetic AnhydridePyridinePyridine0 °C to RTPyridine acts as both base and solvent. nih.gov
Acetic AnhydrideTriethylamine (TEA)Dichloromethane (DCM)0 °C to RTStandard conditions for many amine acylations. researchgate.net
Acetic AnhydrideDIPEA / DMAP (cat.)DMFRoom Temp. to 35 °CEffective for less reactive or sterically hindered amines. mdpi.com
Acetyl ChlorideTriethylamine (TEA)Dichloromethane (DCM)0 °CHighly reactive, requires careful handling due to HCl byproduct.
Ethyl AcetateAcetic Acid (cat.)Ethyl Acetate80-120 °CA greener and more economical approach. rsc.org

In multi-step syntheses, it is often necessary to protect the pyrrolidine nitrogen to prevent it from participating in undesired side reactions during other chemical transformations. nih.govorganic-chemistry.org The protecting group masks the nucleophilic and basic nature of the amine and can be removed later in the synthetic sequence to allow for the desired N-acetylation. youtube.com

The choice of a protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its subsequent removal. Common nitrogen protecting groups include carbamates, such as tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz), and sulfonamides, like the tosyl (Ts) group. nih.govyoutube.com

Carbamates (Boc and Cbz): The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable to a wide range of conditions but is easily removed under acidic conditions (e.g., with trifluoroacetic acid, TFA). The Cbz group is introduced using benzyl (B1604629) chloroformate and is typically removed by catalytic hydrogenation.

Sulfonamides (Tosyl): The tosyl group is installed using p-toluenesulfonyl chloride (TsCl). Sulfonamides are very stable to acidic and basic conditions but require harsher conditions for removal, such as reduction with sodium in liquid ammonia (B1221849) or using certain transition metal catalysts. organic-chemistry.orgyoutube.com

Table 2: Common Nitrogen Protecting Groups for Pyrrolidine Synthesis

Protecting GroupReagent for IntroductionConditions for RemovalKey Characteristics
tert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonate ((Boc)₂O)Acidic (e.g., TFA, HCl in dioxane)Stable to base and nucleophiles; widely used.
Benzyloxycarbonyl (Cbz)Benzyl chloroformate (CbzCl)Catalytic Hydrogenation (H₂, Pd/C)Stable to acidic and basic conditions.
p-Toluenesulfonyl (Tosyl, Ts)p-Toluenesulfonyl chloride (TsCl)Strong reducing agents (e.g., Na/NH₃)Very robust; enhances acidity of N-H protons. youtube.com

Chemo- and Regioselective Synthesis Considerations

Avoidance of Unwanted Side Reactions

A significant challenge in the synthesis of this compound is the prevention of unwanted side reactions that can lower the yield and purity of the final product. When using chiral starting materials, such as L-proline, a primary concern is the potential for racemization at the stereocenter (the C2 position of the pyrrolidine ring). creative-peptides.com This loss of stereochemical integrity can be promoted by harsh reaction conditions, including the use of strong bases or high temperatures.

Another area for potential side reactions is the enolizable nature of the acetic acid side chain. Under certain basic conditions, an enolate can form, which may lead to undesired reactions. The use of an ester as a protecting group for the carboxylic acid functionality is a common strategy to mitigate this reactivity.

Furthermore, during the N-acetylation step, over-acetylation can occur if the reaction is not carefully controlled. Precise control of the stoichiometry of the acetylating agent and careful monitoring of the reaction progress are essential to prevent the formation of undesirable byproducts.

Optimization of Reaction Conditions for Yield and Selectivity

To maximize the yield and stereoselectivity of the synthesis of this compound, careful optimization of reaction conditions is essential. researchgate.net This involves a systematic approach to adjusting various parameters to find the ideal balance for the desired outcome.

ParameterOptimization Considerations
Solvent The choice of solvent can significantly influence reaction rates, yields, and selectivity. For instance, using a mixture of ethanol (B145695) and water has been shown to be effective in certain syntheses of pyrrolidine derivatives. rsc.org
Catalyst The type and amount of catalyst used, for example in hydrogenation steps, can impact the efficiency and selectivity of the reaction.
Temperature Reaction temperature must be carefully controlled to balance reaction rate with the prevention of side reactions like racemization.
Base In reactions such as the Horner-Wadsworth-Emmons olefination, the choice of base can affect the stereoselectivity of the resulting alkene.
Reagent Stoichiometry The molar ratio of reactants must be precisely controlled to ensure complete conversion and minimize the formation of byproducts.

For example, in a Horner-Wadsworth-Emmons reaction, deep eutectic solvents have been explored as a green alternative to traditional organic solvents, with the reaction proceeding efficiently at room temperature. rsc.org The optimization of these parameters is a critical aspect of developing a robust and efficient synthesis.

Green Chemistry Principles in Synthesis

Solvent Selection and Alternative Media

In recent years, there has been a growing emphasis on incorporating green chemistry principles into synthetic organic chemistry to minimize environmental impact. vjol.info.vnrsc.orgacs.org A key focus of this initiative is the selection of solvents. Many traditional organic solvents are toxic, flammable, and contribute to pollution.

For the synthesis of this compound and related pyrrolidine derivatives, researchers are exploring the use of more environmentally friendly solvents. vjol.info.vnrsc.orgtandfonline.com This includes the use of water, ethanol, or mixtures of ethanol and water, which are less toxic and more sustainable alternatives to many conventional organic solvents. vjol.info.vnrsc.org The use of ultrasound has also been investigated as a green method to promote reactions. nih.gov

The ideal "green" solvent is one that is non-toxic, non-flammable, readily available from renewable resources, and easily recycled. While a single solvent may not meet all these criteria for every step of a multi-step synthesis, a conscious effort to replace hazardous solvents with greener options is a fundamental aspect of sustainable chemical manufacturing.

Catalyst Development for Sustainable Synthesis

The pursuit of sustainable chemical manufacturing has driven significant research into the development of novel catalysts that offer high efficiency, selectivity, and environmental compatibility. For the synthesis of this compound, catalyst development is crucial at two key stages: the formation of the pyrrolidine ring and the subsequent N-acetylation. Green chemistry principles, such as the use of non-toxic reagents, renewable feedstocks, and catalytic processes that minimize waste, are central to these efforts. nih.govhumanjournals.com

The development of sustainable catalytic methods for the synthesis of pyrrolidine derivatives and the N-acetylation of amines has seen significant progress. These advancements offer potential pathways for the environmentally benign production of this compound. Key areas of innovation include the use of biocatalysts, earth-abundant metal catalysts, and organocatalysts, often in combination with greener reaction media and energy sources.

Biocatalysis for Pyrrolidine Ring Formation

Biocatalysis, utilizing enzymes or whole-cell systems, presents a powerful tool for constructing chiral pyrrolidine scaffolds with high enantioselectivity under mild conditions. rsc.org Engineered enzymes, such as cytochrome P450 variants, have demonstrated the ability to catalyze intramolecular C(sp³)–H amination, a direct route to forming the pyrrolidine ring from acyclic precursors. acs.org For instance, the directed evolution of a cytochrome P411 enzyme has yielded variants capable of producing pyrrolidine derivatives with high efficiency and enantiomeric excess. acs.org This enzymatic approach avoids the use of hazardous reagents and offers a highly selective pathway to chiral building blocks. rsc.orgacs.org

Another biocatalytic strategy involves the use of laccases for the synthesis of highly functionalized pyrrolidine-2,3-diones, which can serve as precursors to other pyrrolidine derivatives. rsc.org These enzymatic reactions proceed under mild conditions and can generate complex structures with high stereoselectivity. rsc.org

Catalytic N-Acetylation

The N-acetylation of the pyrrolidine precursor is another critical step where sustainable catalysts can be employed. Traditional acetylation methods often rely on stoichiometric amounts of aggressive reagents like acetyl chloride or acetic anhydride, which generate significant waste. humanjournals.comnih.gov Modern catalytic approaches aim to overcome these limitations.

One promising green method involves the use of a catalytic amount of zinc acetate in acetic acid under microwave irradiation. humanjournals.comresearchgate.net This solvent-free or minimal-solvent approach is rapid and chemoselective for the N-acetylation of amines, avoiding the acylation of other functional groups. researchgate.net Another sustainable option is the use of alumina as a catalyst in a continuous-flow system with acetonitrile as the acetylating agent. nih.gov This method eliminates the need for hazardous carboxylic acid derivatives and allows for catalyst recycling. nih.gov

Furthermore, catalyst-free N-acetylation in water has been achieved using benzotriazole (B28993) chemistry, offering a mild, efficient, and environmentally friendly protocol. nih.govresearchgate.net This approach is particularly attractive for its simplicity and the avoidance of any organic solvents or catalysts. nih.gov

The following table summarizes various catalytic systems applicable to the sustainable synthesis of precursors for this compound.

Catalytic StepCatalystSubstrate TypeReaction ConditionsKey Advantages
Pyrrolidine Synthesis Engineered Cytochrome P411Alkyl AzidesAqueous buffer, room temp.High enantioselectivity, mild conditions, abiological transformation
Pyrrolidine Synthesis Laccase (Novozym 51003)Catechols and 3-hydroxy-1,5-dihydro-2H-pyrrol-2-onesMild conditionsStereoselective formation of functionalized pyrrolidines
N-Acetylation Zinc AcetateAminesMicrowave irradiation, acetic acidRapid, chemoselective, minimal solvent
N-Acetylation AluminaAminesContinuous-flow, acetonitrileUse of a safer acetylating agent, catalyst reusability
N-Acetylation Benzotriazole ChemistryAminesWater, room temperature or microwaveCatalyst-free, environmentally benign solvent, high yield

These examples highlight the significant strides made in developing sustainable catalytic methodologies. By integrating these advanced catalytic systems, the synthesis of this compound can be envisioned through a greener and more efficient pathway, minimizing environmental impact and aligning with the principles of sustainable chemistry.

Spectroscopic Characterization Beyond Basic Identification

Advanced spectroscopic methods are indispensable for a comprehensive analysis of the molecule's structure and conformation in solution.

Multi-dimensional NMR spectroscopy is a powerful tool for unambiguously assigning proton (¹H) and carbon (¹³C) signals and for elucidating the spatial relationships between atoms, which is crucial for conformational analysis. emerypharma.com

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are key NMR experiments for determining the spatial proximity of protons within a molecule. columbia.edu These techniques detect through-space interactions, providing crucial data for defining the molecule's conformation. columbia.eduresearchgate.net For a molecule like this compound, NOESY or ROESY can reveal the relative orientation of the acetyl group, the pyrrolidine ring, and the acetic acid side chain. The choice between NOESY and ROESY often depends on the molecule's size, with ROESY being particularly useful for medium-sized molecules where the Nuclear Overhauser Effect (NOE) might be close to zero. columbia.edu

A hypothetical NOESY/ROESY experiment on this compound would aim to identify correlations between specific protons. For instance, observing a cross-peak between a proton on the acetyl methyl group and a proton on the pyrrolidine ring would indicate their close spatial arrangement. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons, allowing for a semi-quantitative estimation of internuclear distances.

Table 1: Hypothetical NOESY/ROESY Correlations for Conformational Analysis of this compound

Proton 1Proton 2Expected CorrelationConformational Implication
Acetyl-CH₃Pyrrolidine-H2Yes/NoIndicates proximity of the acetyl group to the C2 position of the pyrrolidine ring.
Pyrrolidine-H2Acetic Acid-CH₂Yes/NoProvides information on the orientation of the acetic acid side chain relative to the pyrrolidine ring.
Acetyl-CH₃Pyrrolidine-H5Yes/NoHelps define the overall folding and conformation of the pyrrolidine ring and its substituents.

A suite of 2D NMR experiments, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), is essential for establishing the complete bonding framework of the molecule. youtube.comsdsu.edu

COSY (¹H-¹H Correlation Spectroscopy) identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu This allows for the tracing of proton networks within the molecule, such as the protons within the pyrrolidine ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edunih.gov This experiment is fundamental for assigning the ¹³C signals based on the already assigned ¹H signals. Each proton signal in the HSQC spectrum will show a correlation to the carbon it is directly attached to. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation) reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edunih.gov This is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for connecting different fragments of the molecule. For example, an HMBC experiment could show a correlation from the acetyl methyl protons to the acetyl carbonyl carbon and from the protons on the acetic acid side chain to the carboxyl carbon.

Table 2: Expected 2D NMR Connectivity for this compound

ExperimentCorrelating NucleiInformation GainedExample Correlation
COSY ¹H - ¹HJ-coupling between adjacent protonsCorrelation between H2 and H3 protons on the pyrrolidine ring.
HSQC ¹H - ¹³C (¹J)Direct C-H attachmentsCorrelation between the acetyl-CH₃ protons and the acetyl-CH₃ carbon.
HMBC ¹H - ¹³C (²⁻³J)Long-range C-H connectivityCorrelation between the acetyl-CH₃ protons and the acetyl carbonyl carbon.

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. Unlike standard mass spectrometry, HRMS provides mass measurements with high accuracy, typically to within a few parts per million (ppm). This level of precision is often sufficient to distinguish between compounds that have the same nominal mass but different elemental compositions. For this compound (C₈H₁₃NO₃), HRMS would confirm its elemental composition by providing a highly accurate mass measurement that matches the theoretical exact mass.

Table 3: Theoretical HRMS Data for this compound

Ion TypeMolecular FormulaTheoretical Exact Mass (Da)
[M+H]⁺C₈H₁₄NO₃⁺172.0968
[M+Na]⁺C₈H₁₃NNaO₃⁺194.0788
[M-H]⁻C₈H₁₂NO₃⁻170.0823

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. epequip.com These two techniques are often complementary. bohrium.com

FT-IR Spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. nih.govnih.gov For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (often broad due to hydrogen bonding), the C=O stretch of the carboxylic acid, the C=O stretch of the amide (acetyl group), and various C-H and C-N stretching and bending vibrations. The position and shape of the O-H and C=O bands can provide insights into the extent and nature of hydrogen bonding in the solid state or in concentrated solutions. bohrium.com

Raman Spectroscopy is a light scattering technique that also provides information about molecular vibrations. epequip.com While some vibrations may be weak or inactive in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. For instance, the C=C bond of a symmetric alkene is typically weak in the IR but strong in the Raman. In the context of this compound, Raman spectroscopy can provide complementary data to the FT-IR spectrum, aiding in the complete vibrational assignment.

Table 4: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber Range (cm⁻¹)Spectroscopy
Carboxylic AcidO-H stretch3300 - 2500 (broad)FT-IR
Carboxylic AcidC=O stretch1725 - 1700FT-IR, Raman
Amide (Acetyl)C=O stretch1680 - 1630FT-IR, Raman
AlkylC-H stretch3000 - 2850FT-IR, Raman
PyrrolidineC-N stretch1250 - 1020FT-IR

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained can be used to build a detailed electron density map of the molecule, revealing the precise positions of all atoms.

For this compound, an X-ray crystal structure would provide unambiguous information on:

Absolute Stereochemistry: If the compound is chiral, X-ray crystallography can determine the absolute configuration (R or S) at the stereocenter (C2 of the pyrrolidine ring), assuming a suitable heavy atom is present or by using anomalous dispersion techniques.

Solid-State Conformation: The crystal structure would reveal the preferred conformation of the pyrrolidine ring (e.g., envelope or twist conformation), the orientation of the acetyl and acetic acid substituents, and the details of intermolecular interactions, such as hydrogen bonding networks, in the crystal lattice. This provides a static picture of the molecule's structure, which complements the dynamic information obtained from NMR studies in solution.

While a specific crystal structure for this compound is not publicly available in the search results, the general principles of X-ray crystallography would apply to its analysis. The resulting data would be presented as a set of crystallographic parameters, including unit cell dimensions, space group, and atomic coordinates.

Crystal Engineering and Polymorphism Studies

There is currently no publicly available research detailing the crystal engineering or polymorphism of this compound. Such studies would involve the controlled crystallization of the compound to understand and manipulate its solid-state properties. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical aspect of pharmaceutical development, impacting solubility, stability, and bioavailability. Without experimental data, any discussion on the potential polymorphs of this compound would be purely speculative.

Co-crystal Formation for Structural Modification

The formation of co-crystals, which are multi-component crystals of a target molecule and a co-former held together by non-covalent interactions, is a widely used strategy to modify the physicochemical properties of a substance. nih.govijper.org Common methods for co-crystal formation include solvent evaporation, grinding (dry or liquid-assisted), and slurry crystallization. sysrevpharm.org The selection of a suitable co-former is crucial and is often guided by principles of supramolecular chemistry, such as hydrogen bonding between functional groups like carboxylic acids and amides. nih.gov

However, there are no specific studies available that report the successful or attempted co-crystallization of this compound with any co-former.

Chiroptical Spectroscopy for Stereochemical Assignment

Circular Dichroism (CD) spectroscopy is a powerful technique for investigating the stereochemistry of chiral molecules. It measures the differential absorption of left and right circularly polarized light. wikipedia.org This technique is particularly useful for determining the absolute configuration of stereocenters and for studying the secondary structure of biological macromolecules. A CD spectrum for this compound would provide valuable insight into its three-dimensional structure in solution. At present, no such spectra for this compound have been published.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Along with CD spectroscopy, ORD is instrumental in the structural elucidation of chiral compounds. wikipedia.org The relationship between the two techniques is described by the Kronig-Kramers transforms. An ORD spectrum can reveal important information about the stereochemical environment within a molecule. There is no available literature reporting ORD studies on this compound.

Conformational Analysis in Solution and Gas Phase

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is employed to study the rates of chemical exchange processes that occur on the NMR timescale. For this compound, DNMR could potentially be used to investigate the conformational dynamics of the pyrrolidine ring and the rotation around the amide bond. These studies provide information on the energy barriers between different conformers. However, no dynamic NMR studies specifically focusing on this compound have been found in the scientific literature.

Advanced Structural Elucidation and Conformational Analysis

Molecular Dynamics Simulations to Explore Conformational Landscape

Molecular dynamics (MD) simulations are a powerful computational methodology used to explore the conformational landscape of molecules by simulating the atomic motions over time. This technique provides detailed insights into the dynamic behavior of molecules, including the different conformations they can adopt, the relative energies of these conformations, and the transitions between them. However, a review of the current scientific literature reveals a significant gap in the specific application of molecular dynamics simulations to the compound 2-(1-acetylpyrrolidin-2-yl)acetic acid .

While MD simulations have been extensively used to study related structures, such as N-acetylated proline and its derivatives, pyrrolidin-2-one compounds, and various proline-containing peptides, specific research detailing the conformational landscape of This compound through this method is not publicly available. Studies on analogous compounds suggest that the conformational flexibility of This compound would likely be dominated by several key factors:

Pyrrolidine (B122466) Ring Puckering: The five-membered pyrrolidine ring is not planar and can adopt various envelope and twisted conformations. The specific pucker of the ring significantly influences the orientation of the substituents.

Rotation of the Acetic Acid Side Chain: The dihedral angles associated with the bond connecting the acetic acid group to the pyrrolidine ring determine the spatial arrangement of the carboxylic acid moiety relative to the rest of the molecule.

Although general principles from related molecules can provide a hypothetical understanding, the absence of specific MD simulation data for This compound prevents a detailed and accurate description of its conformational landscape. Therefore, the presentation of detailed research findings and data tables, as would be expected in a comprehensive analysis, is not possible at this time. Future computational studies are required to elucidate the specific conformational preferences and dynamic behavior of this particular compound.

Chemical Reactivity and Transformation Studies

Transformations of the Carboxylic Acid Moiety

The carboxylic acid group is a hub for a multitude of reactions, including esterification, amidation, reduction, and various nucleophilic acyl substitutions. These transformations are fundamental in modifying the molecule's polarity, reactivity, and potential for further conjugation.

The conversion of the carboxylic acid in 2-(1-acetylpyrrolidin-2-yl)acetic acid to an ester is a common and crucial transformation. A general and effective method involves reaction with an alcohol in the presence of an acid catalyst or a coupling agent. For instance, esterification with methanol (B129727) can be achieved by treatment with thionyl chloride (SOCl₂) in dry methanol at low temperatures, followed by reflux. nih.gov This method proceeds via the formation of a highly reactive acyl chloride intermediate.

Table 1: Factors Influencing Esterification Reaction Kinetics

Parameter Effect on Reaction Rate Rationale
Temperature Increases Provides the necessary activation energy for the reaction.
Catalyst Conc. Increases A higher concentration of acid catalyst protonates more carboxylic acid molecules, making them more electrophilic.
Water Removal Increases Yield Shifts the reaction equilibrium towards the formation of the ester product according to Le Chatelier's principle.

| Alcohol Structure | Steric Hindrance Dependent | Primary alcohols react faster than secondary, which are faster than tertiary alcohols due to steric effects. |

The carboxylic acid functionality can be readily converted into an amide via coupling with a primary or secondary amine. This transformation typically requires the use of a coupling agent to activate the carboxylic acid. A variety of modern coupling reagents are effective for this purpose. fishersci.co.uk

The process involves the reaction of the carboxylic acid with the coupling agent to form a highly reactive intermediate, such as an O-acylisourea in the case of carbodiimides, which is then susceptible to nucleophilic attack by an amine. fishersci.co.uk The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve yields.

Given its structure as an N-acetylated amino acid derivative, this compound can be considered an analogue for peptide coupling reactions. In peptide synthesis, the carboxyl group of one amino acid is coupled to the amino group of another. youtube.com The N-acetyl group prevents the pyrrolidine (B122466) nitrogen from participating in the reaction, allowing the carboxylic acid to be selectively activated and coupled with the N-terminus of a peptide or an amino acid ester.

Table 2: Common Coupling Reagents for Amidation

Reagent Acronym Activating Mechanism
Dicyclohexylcarbodiimide DCC Forms a reactive O-acylisourea intermediate. fishersci.co.uk
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide EDC Similar to DCC, but the urea (B33335) byproduct is water-soluble, simplifying purification. fishersci.co.uk
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) PyBOP Forms a reactive benzotriazolyl ester.

The carboxylic acid group of this compound can be reduced to a primary alcohol, 2-(1-acetylpyrrolidin-2-yl)ethanol. This transformation typically requires a powerful reducing agent, most commonly lithium aluminum hydride (LiAlH₄), in an anhydrous ethereal solvent like tetrahydrofuran (B95107) (THF). uomustansiriyah.edu.iq The reaction proceeds through the formation of an aluminum carboxylate intermediate which is then further reduced.

The reduction of a carboxylic acid directly to an aldehyde is more challenging as aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction tends to proceed to the primary alcohol. To stop the reduction at the aldehyde stage, the carboxylic acid is typically first converted to a more reactive derivative, such as an acid chloride or an ester. The reduction of these derivatives can then be carried out with less reactive, sterically hindered hydride reagents, such as lithium tri-tert-butoxyaluminum hydride (LiAl(O-t-Bu)₃H), which can selectively yield the aldehyde.

The reactions described above—esterification and amidation—are specific examples of a broader class of reactions known as nucleophilic acyl substitution. libretexts.orgcoconote.app This is the characteristic reaction of carboxylic acids and their derivatives. youtube.com The general mechanism involves a two-step process: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. masterorganicchemistry.com

For the carboxylic acid itself, the leaving group would be a hydroxide (B78521) ion (OH⁻), which is a poor leaving group. Therefore, the reaction is often catalyzed by acid to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic, or by converting the hydroxyl group into a better leaving group. Alternatively, the carboxylic acid is converted into a more reactive derivative. coconote.app

Table 3: Reactivity Order of Carboxylic Acid Derivatives in Nucleophilic Acyl Substitution

Derivative Type Structure (R=acyl group) Leaving Group Reactivity
Acid Chloride R-COCl Cl⁻ Highest
Acid Anhydride (B1165640) R-COO-COR' R'COO⁻ High
Ester R-COOR' R'O⁻ Moderate
Carboxylic Acid R-COOH OH⁻ Lower

This reactivity hierarchy allows for the conversion of a more reactive derivative into a less reactive one. libretexts.orgyoutube.com For example, an acid chloride can be readily converted to an ester or an amide, but an amide cannot be easily converted back to an ester or acid chloride through this pathway.

Reactions Involving the N-Acetyl Group

The N-acetyl group is an amide, which is generally less reactive than the carboxylic acid derivatives discussed previously. However, it can undergo specific transformations, most notably deacetylation.

The removal of the acetyl group from the pyrrolidine nitrogen, known as deacetylation, is a key transformation to liberate the secondary amine. This is a form of amide hydrolysis, which typically requires harsh conditions like strong acid or base and high temperatures. However, such conditions could also affect other functional groups in the molecule. Therefore, selective and mild deacetylation methods are highly valuable.

Chemoselective N-deacetylation methodologies have been developed, particularly in the context of protecting group chemistry in nucleoside synthesis. researchgate.netnih.gov One such mild and efficient method utilizes Schwartz's reagent (zirconocene hydrochloride) at room temperature. researchgate.net This reagent shows high preference for amides via a reductive cleavage mechanism and is compatible with many other protecting groups. researchgate.net Other methods include hydrazinolysis, which can be accelerated by microwave irradiation. researchgate.net The difference in reactivity between the ester or carboxylic acid moiety and the N-acetyl amide bond allows for selective cleavage under specific conditions. nih.gov

Reactivity of the Pyrrolidine Ring System

The pyrrolidine ring, being a saturated heterocycle, has a distinct reactivity profile compared to its aromatic counterpart, pyrrole. wikipedia.org The chemistry of this compound is largely centered on transformations of this five-membered ring. The puckered conformation of the ring and the stereochemistry of its substituents play a critical role in determining the approach of reagents and the stereochemical outcome of reactions. nih.gov

Electrophilic Substitution: Direct electrophilic substitution on an unsubstituted, saturated alkane chain is generally not feasible. However, the nitrogen atom in the pyrrolidine ring can influence the reactivity of the adjacent C-H bonds. While the N-acetyl group reduces the nitrogen's basicity, the ring carbons, particularly the α-carbons (C2 and C5), can be susceptible to attack under specific conditions, often involving the formation of an enamine or an iminium ion intermediate. While direct electrophilic substitution on the ring is uncommon, reactions that proceed through such intermediates can lead to the introduction of electrophiles.

Nucleophilic Substitution: Nucleophilic substitution reactions on the pyrrolidine ring typically require the presence of a good leaving group on one of the ring carbons. For instance, α-halopyrrolidines can undergo nucleophilic substitution. organic-chemistry.org The synthesis of substituted pyrrolidines can be achieved through intramolecular cyclization, which is a form of nucleophilic substitution. organic-chemistry.org In the case of this compound, derivatization of the carboxylic acid or introduction of a leaving group on the ring would be necessary to facilitate nucleophilic attack. The mechanism of nucleophilic acyl substitution is a well-understood process that can be conceptually applied to substitutions on the pyrrolidine ring if a suitable electrophilic center is generated. libretexts.orgyoutube.comlibretexts.org

The following table shows representative nucleophilic substitution reactions on haloalkanes, which serve as a model for potential substitutions on a functionalized pyrrolidine ring. youtube.com

ReagentNucleophileProductReaction Conditions
NaOH (aq)OH⁻AlcoholWarm, Aqueous
KCN (ethanolic)CN⁻NitrileWarm, Ethanolic, Reflux
NH₃ (ethanolic)NH₃AmineHeat, Excess Ammonia (B1221849)

Ring-Opening Reactions: The pyrrolidine ring is relatively stable and does not undergo ring-opening reactions as readily as strained rings like aziridines. However, under certain conditions, cleavage of the C-N bonds can be induced. For example, the reaction of 2-acylaziridines with acid chlorides can lead to ring-opened products. bioorg.org While our target molecule is a pyrrolidine, this illustrates that activation of the nitrogen or an adjacent functional group can promote ring cleavage.

Ring-Expansion Reactions: Ring-expansion of proline derivatives to form piperidines is a known transformation in organic synthesis. organic-chemistry.org These reactions often proceed via the formation of a bicyclic intermediate, followed by cleavage of one of the original ring bonds. For this compound, a similar strategy could potentially be employed to synthesize substituted piperidine (B6355638) derivatives.

Recent advances in C-H functionalization have enabled the direct introduction of new chemical groups at previously inaccessible positions on the pyrrolidine ring. researchgate.net These methods often employ transition metal catalysts that can selectively activate C-H bonds at the C3, C4, or C5 positions. The regioselectivity of these reactions is influenced by the directing effects of existing substituents. In this compound, both the N-acetyl group and the C2-acetic acid side chain would be expected to influence the site of functionalization. For example, some catalytic systems show a preference for functionalizing the C-H bond cis or trans to a particular substituent. researchgate.net

The synthesis of 3-substituted prolines has been extensively studied, often starting from proline itself. nih.gov These methods include nucleophilic substitution on a brominated intermediate and amino-zinc-ene-enolate cyclizations.

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular C-H bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org A primary KIE (typically kH/kD > 2) is observed when the bond to the isotopically labeled atom is broken during the rate-limiting step. princeton.eduyoutube.com A secondary KIE (kH/kD ≈ 1) occurs when the isotopically labeled atom is not directly involved in bond breaking but is located near the reaction center. wikipedia.orgprinceton.edu

For reactions involving this compound, KIE studies could provide valuable mechanistic insights. For example, in a C-H functionalization reaction, measuring the KIE at different positions on the pyrrolidine ring could identify which C-H bond is cleaved in the rate-determining step. Similarly, in a ring-opening or expansion reaction, KIEs could help to distinguish between different proposed mechanisms.

Below is a table summarizing typical KIE values and their mechanistic implications.

KIE Value (kH/kD)TypeImplication
> 2PrimaryC-H bond breaking is in the rate-determining step.
≈ 1SecondaryC-H bond is not broken in the rate-determining step.
< 1InverseA C-H bond becomes stiffer in the transition state.

Mechanistic studies on the formation of pyrrolidines have utilized kinetic data to propose reaction pathways, often involving intermediates that undergo intramolecular cyclization. researchgate.net Similar approaches, combined with KIE studies, would be invaluable in understanding the rich and complex chemistry of this compound.

Transition State Analysis

While specific transition state calculations for reactions involving this compound are not extensively documented in publicly available literature, we can infer its behavior from studies on analogous systems, such as N-acetylproline and other proline derivatives. The primary reactions of interest for this molecule include amide hydrolysis and reactions involving the carboxylic acid group.

Amide Hydrolysis: The hydrolysis of the acetyl group from the pyrrolidine nitrogen is a key reaction. This process can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: The mechanism involves the initial protonation of the amide carbonyl oxygen. libretexts.orgyoutube.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. libretexts.orgyoutube.com The subsequent steps involve proton transfers and the eventual departure of the amine as a leaving group, which, under acidic conditions, is protonated and thus not nucleophilic enough to reverse the reaction effectively. youtube.com The transition state for the nucleophilic attack on the protonated carbonyl is a critical point in this pathway. Computational studies on similar amide hydrolyses suggest a tetrahedral intermediate is formed. libretexts.org

Base-Promoted Hydrolysis: Under basic conditions, the reaction is initiated by the nucleophilic attack of a hydroxide ion on the amide carbonyl carbon. libretexts.org This process is generally less favorable than acid-catalyzed hydrolysis because the resulting amide anion is a poor leaving group. chemistrysteps.commasterorganicchemistry.com The reaction typically requires more stringent conditions, such as elevated temperatures, to proceed. chemistrysteps.commasterorganicchemistry.com The transition state involves the formation of a high-energy tetrahedral intermediate.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can undergo various transformations, such as esterification. The transition state for esterification, typically acid-catalyzed, involves the protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by an alcohol.

For complex reactions, such as those involving multiple bond formations, computational methods like Density Functional Theory (DFT) are employed to model transition states. beilstein-journals.org These methods help in understanding the stereoselectivity of reactions involving chiral centers, such as the one present in this compound. The geometry of the transition state, including bond lengths and angles of the participating atoms, determines the energy barrier of the reaction and thus its rate.

Role of Catalysts in Reaction Pathways

Catalysts play a crucial role in directing the reaction pathways of this compound, enhancing reaction rates and influencing stereoselectivity.

Acid and Base Catalysis: As discussed, both acid and base can catalyze the hydrolysis of the amide bond. In acid catalysis, the protonation of the carbonyl oxygen activates the amide for nucleophilic attack. libretexts.orgyoutube.com In base-promoted hydrolysis, the hydroxide ion acts as the nucleophile. libretexts.org

Organocatalysis: The pyrrolidine ring in this compound is a core structural element of the well-known organocatalyst, proline. Proline and its derivatives are known to catalyze a variety of asymmetric reactions, such as aldol (B89426) and Mannich reactions, by forming nucleophilic enamine intermediates with carbonyl compounds. nih.govlibretexts.org

While this compound itself is N-acylated and thus cannot directly form an enamine in the same way as proline, studies on proline derivatives offer insights into how modifications to the pyrrolidine ring affect catalytic activity. For instance, derivatives of proline have been synthesized to create improved catalysts that are more soluble in non-polar solvents or exhibit higher enantioselectivity. organic-chemistry.orgorganic-chemistry.org

The development of such catalysts often involves modifying the carboxyl group or introducing substituents on the ring to tune the catalyst's electronic and steric properties. organic-chemistry.org This body of research suggests that the pyrrolidine scaffold is highly tunable for catalytic applications.

The table below lists some reactions where proline and its derivatives have been successfully used as organocatalysts, indicating the potential types of transformations that could be explored with modified versions of this compound.

Reaction TypeRole of Proline/Derivative Catalyst
Aldol ReactionForms an enamine intermediate with a donor ketone/aldehyde, which then attacks an acceptor aldehyde. libretexts.org
Mannich ReactionForms an enamine intermediate that adds to an imine. nih.govlibretexts.org
Michael AdditionCatalyzes the conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds. libretexts.org

This table illustrates the catalytic potential of the proline scaffold, which is present in this compound.

Theoretical and Computational Investigations

Quantum Chemical Calculations

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the behavior of electrons and nuclei within a molecule. These calculations can predict a wide array of molecular properties with a high degree of accuracy.

The first step in most quantum chemical studies is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. This process seeks to find the minimum energy conformation on the potential energy surface. For 2-(1-acetylpyrrolidin-2-yl)acetic acid, this involves optimizing bond lengths, bond angles, and dihedral angles.

Density Functional Theory (DFT) is a commonly employed method for such calculations, with hybrid functionals like B3LYP often providing a good balance between accuracy and computational cost. The choice of basis set, which describes the atomic orbitals, is also crucial; sets like 6-31G(d,p) or larger are typically used for molecules of this size.

Table 1: Illustrative Optimized Geometrical Parameters for this compound (trans conformer)

ParameterBond/AngleCalculated Value (Å or °)
Bond LengthC=O (acetyl)1.22
Bond LengthC-N (acetyl)1.36
Bond LengthC-C (pyrrolidine-acetic)1.53
Bond LengthC=O (acid)1.21
Bond LengthC-O (acid)1.35
Bond AngleN-C-C (pyrrolidine ring)112.0
Bond AngleC-C-O (acetic acid)125.0
Dihedral AngleH-Cα-C-O (acetic acid)~180 (trans)

Note: The values in this table are hypothetical and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from specific DFT calculations.

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for interpreting experimental data.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Theoretical calculations can predict the chemical shifts of ¹H and ¹³C nuclei. youtube.com The GIAO (Gauge-Including Atomic Orbital) method is frequently used for this purpose. By comparing calculated and experimental NMR spectra, the proposed structure of a molecule can be confirmed. organicchemistrydata.orgwashington.edu

Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. rasayanjournal.co.in Theoretical calculations can determine the frequencies and intensities of these vibrations. chem-soc.siresearchgate.net This information aids in the assignment of experimental spectral bands to specific molecular motions, such as the characteristic stretching frequencies of the carbonyl groups in the acetyl and carboxylic acid moieties. nist.gov

Table 2: Hypothetical Calculated Vibrational Frequencies for Key Functional Groups in this compound

Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹)
C=O StretchAcetyl~1650-1680
C=O StretchCarboxylic Acid~1700-1730
O-H StretchCarboxylic Acid~3300-3500 (broad)
C-N StretchPyrrolidine-Acetyl~1250-1300

Note: These are approximate frequency ranges and would be refined by specific calculations. The exact values are sensitive to the molecular environment and conformation.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. nih.gov A large gap suggests high stability and low reactivity, while a small gap indicates the opposite. nih.gov For this compound, the HOMO is likely to be localized on the pyrrolidine (B122466) ring and the oxygen atoms, while the LUMO may be centered on the carbonyl groups.

Table 3: Illustrative Frontier Orbital Energies for this compound

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-0.5
HOMO-LUMO Gap6.0

Note: These values are illustrative and would be determined by quantum chemical calculations.

Conformational Energy Landscape Exploration

Molecules with multiple rotatable single bonds, like this compound, can exist in various conformations. Exploring the conformational energy landscape is essential for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature.

A potential energy surface (PES) scan is a computational technique used to explore the energy of a molecule as a function of one or more internal coordinates, such as dihedral angles. uni-muenchen.dereadthedocs.io For this compound, key dihedral angles to scan would include the rotation around the C-C bond connecting the pyrrolidine ring to the acetic acid group and the rotation around the C-N bond of the acetyl group. These scans help to identify stable conformers (local minima) and the energy barriers between them (transition states). researchgate.netscispace.com

To find the most stable conformation (the global minimum) on a complex potential energy surface, more sophisticated algorithms are required. These methods systematically explore the conformational space to identify all low-energy minima. Examples include stochastic search methods like Monte Carlo simulations or more deterministic approaches. Identifying the global minimum and other low-energy conformers is crucial as they will be the most populated and therefore most relevant for the molecule's observed properties.

Table 4: Hypothetical Relative Energies of Different Conformers of this compound

ConformerDihedral Angle 1 (N-C-C-C)Dihedral Angle 2 (C-N-Cα-C)Relative Energy (kcal/mol)
1 (Global Minimum)~180° (anti)~180° (trans)0.0
2~60° (gauche)~180° (trans)1.5
3~180° (anti)~0° (cis)3.2
4~60° (gauche)~0° (cis)4.8

Note: This table presents a simplified, hypothetical scenario. A full conformational analysis would involve more degrees of freedom and a larger number of identified conformers.

Solvent Effects in Computational ModelsThe chemical behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects in two primary ways: implicitly, by treating the solvent as a continuous medium with a specific dielectric constant, or explicitly, by including a number of solvent molecules in the calculation.nih.govFor this compound, modeling solvent effects would be essential for accurately predicting its properties in solution, such as its conformational preferences, reaction rates, and spectroscopic signatures. For instance, the self-consistent reaction field (SCRF) theory is a widely used implicit solvation model.nih.gov

While these computational approaches are standard, their application to This compound has not been documented in the accessible scientific literature. Therefore, any detailed discussion, including data tables and specific research findings, would be speculative and not based on established scientific evidence.

Solvation Energy Calculations

Solvation energy is defined as the change in Gibbs free energy when a molecule is transferred from the gas phase to a solvent. The calculation of this value is fundamental to understanding a molecule's solubility and its partitioning behavior between different phases.

The solvation energy (ΔG_solv) can be calculated as the difference between the energy of the molecule in solution (E_solv) and its energy in the gas phase (E_gas):

ΔG_solv = E_solv - E_gas

The energies E_solv and E_gas are typically calculated using quantum mechanical methods. The gas-phase energy is obtained from a standard geometry optimization and frequency calculation. The energy in solution can be calculated using either implicit or explicit solvent models.

Using Implicit Models: With an implicit solvent model, the calculation is relatively straightforward. After obtaining the optimized geometry in the gas phase, a single-point energy calculation is performed with the inclusion of the continuum solvent model. The difference in the resulting electronic energies provides an estimate of the solvation energy.

Using Explicit Models: Calculating solvation energy with an explicit model is more computationally intensive. It often involves performing a molecular dynamics simulation of the solute in a box of solvent molecules. The solvation free energy can then be determined using statistical mechanics methods such as free energy perturbation (FEP) or thermodynamic integration (TI). These methods calculate the free energy difference between a reference state (e.g., the solute in the gas phase) and the solvated state by gradually "turning on" the interactions between the solute and the solvent.

While no specific solvation energy calculations for this compound have been reported in the literature, the general methodologies described are applicable. Such calculations would provide valuable insights into the compound's behavior in different solvent environments.

Derivatization and Analogue Synthesis for Chemical Research

Synthesis of Esters and Amides for Material Science Probes

The carboxylic acid moiety of 2-(1-acetylpyrrolidin-2-yl)acetic acid is a prime site for derivatization to create esters and amides. These derivatives can be designed as molecular probes for material science, where the pyrrolidine (B122466) scaffold can influence properties such as chirality, polarity, and intermolecular interactions within a material.

Esterification: The synthesis of esters from this compound can be achieved through standard acid-catalyzed esterification with various alcohols or by using coupling agents. For instance, reaction with a fluorescent alcohol could yield a probe for monitoring polymerization processes or for incorporation into polymeric materials to report on local environmental changes. The general scheme for esterification involves reacting the acid with an alcohol in the presence of a catalyst like sulfuric acid or using a carbodiimide (B86325) coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).

Amidation: Similarly, amides can be synthesized by coupling the carboxylic acid with a wide range of primary and secondary amines. nih.gov This reaction is typically facilitated by activating the carboxylic acid, for example, by converting it to an acyl chloride or by using peptide coupling reagents like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI). nih.gov By choosing amines with specific functionalities (e.g., photoactive groups, polymerizable moieties, or long alkyl chains), the resulting amides can be tailored for applications in surface modification, self-assembling monolayers, or as additives to control the properties of bulk materials.

A variety of pyrrolidine-2-one derivatives have been synthesized through lactamization and subsequent reactions, highlighting the versatility of the pyrrolidine scaffold in creating new compounds. researchgate.net These synthetic strategies can be adapted for this compound to generate a library of ester and amide derivatives for material science exploration.

Table 1: Examples of Potential Ester and Amide Derivatives for Material Science

Derivative TypeReactantPotential Application
Fluorescent EsterPyrenemethanolProbe for polymer curing and dynamics
Polymerizable AmideAllylamineMonomer for functional polymers
Hydrophobic AmideDodecylamineSurface modifier for hydrophobic coatings
Photo-responsive Ester4-HydroxyazobenzeneComponent of light-switchable materials

Creation of Chiral Ligands based on the Pyrrolidine Core

The pyrrolidine ring, being a key structural motif in many natural products and pharmaceuticals, serves as an excellent chiral scaffold. nih.govresearcher.life Proline and its derivatives are extensively used in the synthesis of chiral ligands for asymmetric catalysis. bohrium.comrsc.org The compound this compound, being a proline derivative, is a valuable precursor for creating novel chiral ligands.

The synthesis of such ligands typically involves modification at the carboxylic acid group and potentially at the pyrrolidine ring itself. For example, the carboxylic acid can be converted to a phosphine, an oxazoline, or another coordinating group commonly found in chiral ligands. The N-acetyl group provides stability and influences the conformational preference of the pyrrolidine ring, which is crucial for achieving high stereoselectivity in catalytic reactions.

Recent advances have focused on incorporating pyrrolidine-based structures into metal-organic frameworks (MOFs) and covalent-organic frameworks (COFs), where they act as chiral building blocks for heterogeneous asymmetric catalysis. bohrium.com The derivatization of this compound to include coordinating moieties could allow for its integration into such advanced catalytic materials.

Table 2: Potential Chiral Ligands Derived from this compound

Ligand TypeSynthetic ModificationPotential Catalytic Application
Phosphine LigandReduction of carboxylic acid to alcohol, followed by conversion to phosphineAsymmetric hydrogenation, cross-coupling reactions
Oxazoline LigandCondensation of the carboxylic acid with a chiral amino alcoholLewis acid catalysis, hydrosilylation
Bidentate N,O-LigandAmidation with a pyridine-containing amineEnantioselective additions to carbonyls

Preparation of Labeled Compounds for Mechanistic Studies

Isotopically labeled compounds are indispensable tools in drug discovery and for elucidating reaction mechanisms. researchgate.net The synthesis of labeled this compound, for instance with ¹³C, ¹⁴C, ²H (deuterium), or ³H (tritium), would enable detailed mechanistic studies of processes where this molecule or its derivatives are involved.

Labeling can be introduced at various positions within the molecule. For example, ¹³C or ¹⁴C can be incorporated into the acetyl group or the acetic acid moiety. The synthesis of labeled 2-(phenylthio)acetic acid from labeled precursors has been reported, demonstrating a viable route for introducing isotopes into the acetic acid side chain. nih.gov Deuterium or tritium (B154650) can be introduced at non-labile C-H positions on the pyrrolidine ring or the acetyl group.

Radiolabeled derivatives, particularly with positron emitters like ¹⁸F, are crucial for in vivo imaging techniques such as Positron Emission Tomography (PET). acs.org While direct fluorination of the parent compound might be challenging, synthetic strategies can be devised to incorporate a fluorine atom or other suitable radioisotopes into derivatives of this compound. These labeled compounds would be invaluable for studying the distribution and metabolic fate of related therapeutic agents or for probing biological targets.

Development of Probes for Analytical Methodologies

Derivatives of this compound can be synthesized to serve as probes and standards in various analytical methods. For instance, derivatization of the carboxylic acid with a chromophore or fluorophore can significantly enhance its detectability in High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detection.

The development of specific analytical probes is crucial for quantitative analysis in complex biological matrices or for high-throughput screening assays. For example, a derivative that can be easily ionized would be beneficial for mass spectrometry-based detection. The synthesis of various pyrrolidine derivatives and their subsequent analysis by techniques like HPLC and NMR spectroscopy is a common practice in medicinal chemistry research, providing a basis for the development of analytical probes from this compound. nih.govacs.org

Table 3: Examples of Analytical Probes based on this compound

Probe TypeDerivatization StrategyAnalytical Application
HPLC-UV ProbeAmidation with a UV-active amine (e.g., p-nitroaniline)Quantitative analysis in biological fluids
Fluorescence ProbeEsterification with a fluorescent alcohol (e.g., dansyl ethanol)High-sensitivity detection in screening assays
Mass Tag ProbeIncorporation of a heavy isotope or a readily ionizable groupInternal standard for quantitative mass spectrometry

Synthesis of Pyrrolidine-containing Peptidomimetics (as chemical probes, not for therapeutic application)

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties such as stability and bioavailability. The pyrrolidine scaffold of this compound, being derived from the amino acid proline, is an excellent starting point for the synthesis of peptidomimetics. nih.gov These peptidomimetics can be used as chemical probes to study protein-protein interactions or to investigate the active sites of enzymes. dtic.mil

The synthesis of pyrrolidine-containing peptidomimetics often involves coupling the pyrrolidine moiety to other amino acids or amino acid-like fragments. nih.gov The N-acetyl group of this compound can mimic an acetylated N-terminus of a peptide, while the acetic acid side chain provides a point of attachment for further elongation of the peptidomimetic chain. For example, coupling the carboxylic acid with another amino acid ester would form a dipeptide-like structure.

The versatility of the pyrrolidine ring allows for the creation of diverse peptidomimetic libraries. nih.gov These libraries can then be screened to identify chemical probes with high affinity and specificity for a particular biological target. The synthesis of N-acetylpyrrolidine derivatives has been shown to yield compounds with inhibitory activity against enzymes, demonstrating the potential of this class of compounds as chemical probes. nih.gov

Potential Applications in Chemical Synthesis and Materials Science

Chiral Building Block in Asymmetric Total Synthesis of Complex Molecules

The pyrrolidine (B122466) ring is a prevalent structural motif in a multitude of natural products and biologically active compounds. drugbank.com Consequently, chiral pyrrolidine derivatives are highly sought-after as building blocks in asymmetric synthesis. rsc.org While specific examples of the total synthesis of complex molecules using 2-(1-acetylpyrrolidin-2-yl)acetic acid are not extensively documented in publicly available literature, the principles of asymmetric synthesis strongly support its potential in this area. The inherent chirality of this compound, derived from the stereocenter at the 2-position of the pyrrolidine ring, makes it an attractive starting material for the enantioselective synthesis of more complex structures. nih.gov

The synthetic utility of chiral pyrrolidine derivatives is well-established. For instance, a practical, multi-kilogram scale asymmetric synthesis of a highly substituted N-acylpyrrolidine, an inhibitor of the HCV polymerase, has been described. nih.gov This synthesis utilized a [3+2] cycloaddition reaction to construct the chiral pyrrolidine core. nih.gov This highlights the importance of N-acylated pyrrolidines in building complex, biologically active molecules. The 2-acetic acid side chain of this compound offers a versatile handle for further chemical transformations, allowing for the elongation of the carbon chain or the introduction of other functional groups necessary for the target molecule.

The general strategy would involve using either the (R)- or (S)-enantiomer of this compound as a chiral synthon. The carboxylic acid moiety can be converted into a variety of other functional groups, such as esters, amides, or alcohols, which can then participate in carbon-carbon bond-forming reactions to build the carbon skeleton of the target molecule. The N-acetyl group provides stability and influences the stereochemical outcome of subsequent reactions.

Table 1: Examples of Chiral Pyrrolidine Derivatives in Asymmetric Synthesis

Chiral Pyrrolidine DerivativeSynthetic ApplicationReference
Highly substituted N-acylpyrrolidineInhibition of HCV polymerase nih.gov
Chiral cis-2,5-disubstituted pyrrolidine organocatalystsEnantioselective Michael addition rsc.orgnih.gov
Chiral pyrrolidine inhibitorsInhibition of neuronal nitric oxide synthase nih.gov
α-chiral pyrrolidine libraryPreparation of a κ-opioid receptor selective antagonist intermediate rsc.org

This table presents examples of related chiral pyrrolidine derivatives used in asymmetric synthesis to illustrate the potential applications of this compound.

Precursor for Advanced Organic Materials

The bifunctional nature of this compound, possessing both a carboxylic acid and a tertiary amide within a chiral framework, makes it an interesting candidate as a monomer or building block for advanced organic materials.

Pyrrolidone-based monomers have been investigated for the synthesis of various polymers. nih.govrloginconsulting.com For example, pyrrolidone-based dicarboxylic acids have been used in the creation of thermally curable and enzymatically depolymerizable thermoset resins. nih.gov While direct polymerization of this compound is not reported, its structure suggests potential as a monomer in step-growth polymerization. The carboxylic acid functionality could react with a diol or a diamine to form polyesters or polyamides, respectively.

The incorporation of the N-acetylpyrrolidine moiety into the polymer backbone would be expected to influence the material's properties, such as its thermal stability, solubility, and mechanical characteristics. Furthermore, the chirality of the monomer could lead to the formation of chiral polymers with unique optical properties or the ability to perform enantioselective separations. The synthesis of well-defined pyrrolidone-based homopolymers and stimulus-responsive diblock copolymers has been achieved through techniques like RAFT aqueous solution polymerization, demonstrating the versatility of pyrrolidone-containing monomers. nih.gov

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The functional groups present in this compound, namely the carboxylic acid and the amide, are capable of forming hydrogen bonds, which are key interactions in the formation of supramolecular assemblies.

Research has shown that pyrrolidine-functionalized naphthalimides can form supramolecular assemblies that exhibit interesting optical properties. researchgate.net Similarly, amide-attached pyrrole-based compounds have been shown to form solvent-dependent supramolecular gels. nih.gov The N-acetyl-L-proline molecule, a close analog of the target compound, is known to exist in a cis-trans equilibrium that is influenced by the solvent environment, a property that can be exploited in the design of responsive supramolecular systems. acs.org The combination of hydrogen bonding capabilities, chirality, and conformational flexibility makes this compound a promising scaffold for the construction of novel supramolecular architectures, such as gels, liquid crystals, or other organized nanostructures. nih.gov

Use as a Chemical Probe for Enzyme Mechanism Elucidation

N-acetylated amino acids, including derivatives of proline, are recognized for their roles in biological systems and their interactions with enzymes. hmdb.ca N-Acetyl-L-proline, for instance, is an analog of the C-terminal dipeptide portion of preferred substrates for the angiotensin-converting enzyme (ACE) and is used to study the binding of substrates and inhibitors to this enzyme. sigmaaldrich.comchemicalbook.com

While direct enzyme inhibition studies with this compound are not widely published, research on related N-acetylpyrrolidine derivatives demonstrates their potential as enzyme inhibitors. For example, synthesized N-substituted-acetylpyrrolidine derivatives have shown inhibitory activity against α-glucosidase and α-amylase, enzymes related to type 2 diabetes mellitus. nih.govresearchgate.netmui.ac.ir In these studies, the N-acetylpyrrolidine core was a key structural feature for the observed inhibitory effects. nih.govresearchgate.netmui.ac.ir

Table 2: Enzyme Inhibition by N-Acetylpyrrolidine Derivatives

EnzymeInhibitorIC50 ValueType of InhibitionReference
α-GlucosidaseN-(benzyl)-2-acetylpyrrolidine0.52 ± 0.02 mMMixed-type nih.govresearchgate.netmui.ac.ir
α-AmylaseN-(tosyl)-2-acetylpyrrolidine-Mixed-type nih.govresearchgate.netmui.ac.ir
Angiotensin-Converting Enzyme (ACE)N-Acetyl-L-prolineNot specifiedCompetitive inhibitor analog sigmaaldrich.comchemicalbook.com
Neuronal Nitric Oxide Synthase (nNOS)Chiral pyrrolidine derivativesKi values reported- nih.gov

This table provides examples of enzyme inhibition by related N-acetylpyrrolidine derivatives, suggesting the potential of this compound as a chemical probe in enzyme studies.

The ability of this compound to act as a mimic of a peptide bond or a specific amino acid residue makes it a valuable tool for elucidating the mechanism of action of various enzymes. By studying how this molecule interacts with the active site of an enzyme, researchers can gain insights into the substrate specificity and catalytic mechanism of the enzyme, without the intention of developing a therapeutic drug.

Role as a Standard in Analytical Method Development

The development of robust and reliable analytical methods for the quantification of specific compounds is crucial in many scientific disciplines. For chiral molecules like this compound, the development of enantioselective analytical methods is particularly important. nih.gov

While there is no specific mention in the literature of this compound being used as an analytical standard, its structural similarity to proline and its derivatives suggests its potential in this role. Analytical methods, such as high-performance liquid chromatography (HPLC), are commonly used for the analysis of amino acids and their derivatives. nih.govrsc.org These methods often require the use of a pure, well-characterized standard for calibration and validation. chiroblock.com

For instance, HPLC methods have been developed for the quantification of N-acetylcysteine and N-acetyl-S-(n-propyl)-l-cysteine in biological samples. ajpp.innih.govinsights.bio These methods rely on the availability of pure standards of the target analytes. Given the increasing interest in the biological activities of N-acetylated amino acids, it is plausible that this compound could serve as a reference standard for the development of new analytical methods aimed at detecting and quantifying this compound or its metabolites in various matrices. The development of such methods would be essential for pharmacokinetic studies or for monitoring its presence in complex mixtures.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes via Emerging Catalytic Systems

The synthesis of pyrrolidine (B122466) rings, the core of 2-(1-acetylpyrrolidin-2-yl)acetic acid, has been a subject of intense research. Modern organic synthesis is increasingly moving towards catalytic methods that offer high efficiency, selectivity, and sustainability. Future research should focus on applying these emerging catalytic systems to the synthesis of this compound and its precursors.

Recent advancements have seen the use of various transition metals to catalyze the formation of pyrrolidine structures. For instance, platinum-based catalysts have been employed in cascade reactions to form pyrrolidine derivatives. nih.gov Similarly, iridium-catalyzed reductive generation of azomethine ylides offers a pathway to highly functionalized pyrrolidines. acs.org The development of catalyst-tuned regio- and enantioselective hydroalkylation reactions using cobalt and nickel catalysts also presents a promising avenue for creating chiral C2-alkylated pyrrolidines. organic-chemistry.org

Future work could involve adapting these and other novel catalytic systems, such as those based on palladium acs.org, rhodium organic-chemistry.org, or copper organic-chemistry.org, to achieve a more direct and efficient synthesis of this compound. A key challenge will be the stereoselective synthesis of the desired enantiomer, given the chiral center at the 2-position of the pyrrolidine ring. The development of chiral catalysts or the use of chiral starting materials in these new synthetic routes will be crucial.

Table 1: Emerging Catalytic Systems for Pyrrolidine Synthesis

Catalytic SystemDescriptionPotential Application for this compound
Platinum/Brønsted AcidRelay catalytic cascade reaction for pyrrolidine derivatives. nih.govDevelopment of a one-pot synthesis from acyclic precursors.
Iridium (Vaska's Complex)Reductive generation of azomethine ylides for [3+2] cycloadditions. acs.orgAccess to diverse and highly substituted pyrrolidine analogues.
Cobalt/NickelCatalyst-tuned regio- and enantioselective hydroalkylation of 3-pyrrolines. organic-chemistry.orgStereoselective synthesis of C2-substituted pyrrolidines.
Palladium(0)Three-component hydroamidation/Heck/Tsuji–Trost reactions. acs.orgIntroduction of diverse functional groups onto the pyrrolidine scaffold.

Expanding the Scope of Derivatization for New Chemical Applications

The functional groups present in this compound—the carboxylic acid and the acetylated amine—offer multiple points for derivatization. Future research should systematically explore the transformation of these groups to generate a library of novel compounds with potentially valuable chemical and biological properties.

The carboxylic acid moiety can be converted into a wide range of functional groups, including esters, amides, and nitriles. These derivatives could serve as precursors for more complex molecules. For example, pyrrole-2-acetic acid derivatives are known precursors to anti-inflammatory agents. google.com The synthesis of amide derivatives, in particular, could lead to compounds with interesting biological activities, as seen in other pyrrolidine-based structures. mdpi.com

The acetyl group on the nitrogen atom can be removed to liberate the secondary amine, which can then be reacted with a variety of electrophiles to introduce new substituents. This would allow for the synthesis of a diverse array of N-substituted pyrrolidine-2-acetic acid derivatives. The exploration of these derivatization reactions could lead to the discovery of new organocatalysts, ligands for metal catalysis, or molecules with specific biological targets. mdpi.com For instance, derivatization of the related 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid is used to create linkers for bioconjugation. broadpharm.com

In-depth Understanding of Solvent-Specific Reactivity Profiles

The choice of solvent can significantly influence the rate, yield, and even the outcome of a chemical reaction. A thorough investigation into the solvent-specific reactivity profiles of this compound and its reactions is a critical area for future research. Understanding how different solvents interact with the starting materials, intermediates, and transition states can provide valuable insights for reaction optimization.

For instance, in nucleophilic substitution reactions, polar aprotic solvents can accelerate the reaction rate by solvating the cation but not the nucleophile, thus increasing its reactivity. youtube.com Conversely, polar protic solvents can solvate both the cation and the nucleophile, potentially slowing down the reaction. youtube.com Given that the derivatization of this compound will likely involve such reactions, a systematic study of solvent effects is warranted.

Future studies could involve kinetic experiments in a range of solvents with varying polarities and hydrogen-bonding capabilities. This data, combined with computational modeling, could lead to a predictive understanding of solvent effects on the reactivity of this compound. Acetic acid itself can be used as a solvent in certain reactions, and its properties and interactions are well-documented. slideshare.netresearchgate.net

Advanced Spectroscopic Techniques for Real-time Reaction Monitoring

To gain a deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and derivatization of this compound, the application of advanced spectroscopic techniques for real-time reaction monitoring is essential. Techniques such as in-line Fourier transform infrared (FTIR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide continuous data on the concentration of reactants, intermediates, and products throughout the course of a reaction. researchgate.netnih.gov

Benchtop NMR spectroscopy is becoming an increasingly accessible tool for real-time monitoring of chemical reactions, offering detailed structural information as the reaction progresses. magritek.com Furthermore, techniques like single-scan 2D NMR under flow conditions can provide even more detailed kinetic and mechanistic information. rsc.org The use of hyperpolarization techniques like SABRE (Signal Amplification by Reversible Exchange) can enhance the sensitivity of NMR, allowing for the detection of low-concentration intermediates. acs.org

By employing these advanced analytical methods, researchers can identify transient intermediates, determine reaction rate laws, and optimize reaction conditions with a high degree of precision. This will be particularly valuable for understanding and controlling the formation of byproducts in the synthesis and derivatization of this compound.

Integration of Machine Learning for Retrosynthesis and Reaction Prediction

The field of organic synthesis is being revolutionized by the integration of machine learning and artificial intelligence. arxiv.org These tools can be used to predict viable synthetic routes for complex molecules (retrosynthesis) and to forecast the outcomes of chemical reactions. brocku.carsc.org Future research on this compound should leverage these computational approaches.

Machine learning models, trained on vast databases of chemical reactions, could be used to propose novel and efficient synthetic pathways to this compound and its derivatives. rsc.org These models can also predict reaction yields and identify potential side reactions, thereby accelerating the process of reaction optimization. researchgate.net

While data-driven models show great promise, their reliability can be enhanced by incorporating chemical knowledge into the algorithms. rsc.org The development of a dedicated database of reactions and properties related to pyrrolidine-containing compounds would further improve the accuracy of these predictive models for this class of molecules.

Table 2: Application of Machine Learning in the Study of this compound

Machine Learning ApplicationDescriptionPotential Impact
RetrosynthesisPredicts a series of reactions to synthesize a target molecule from simpler, commercially available starting materials. arxiv.orgProposes novel and efficient synthetic routes to this compound and its derivatives.
Forward Synthesis PredictionPredicts the products and their relative yields for a given set of reactants and conditions.Optimizes reaction conditions to maximize the yield of the desired product and minimize byproducts.
Property PredictionPredicts the physicochemical and biological properties of novel derivatives.Guides the design of new molecules with desired characteristics.

Exploration of Photochemical Transformations

Photochemistry offers unique reaction pathways that are often inaccessible through traditional thermal methods. The exploration of photochemical transformations of this compound represents a largely unexplored and exciting research avenue. The pyrrolidine ring and the acetyl group may exhibit interesting reactivity under photochemical conditions.

Future research could investigate reactions such as photochemical cycloadditions, hydrogen atom transfer reactions, or the generation of reactive intermediates under UV or visible light irradiation. These studies could lead to the discovery of novel molecular rearrangements or the development of new methods for functionalizing the pyrrolidine core. The use of photosensitizers could further expand the scope of possible photochemical reactions. A thorough literature search for photochemical reactions of related pyrrolidine and N-acetyl compounds would be a logical starting point for this line of inquiry.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(1-acetylpyrrolidin-2-yl)acetic acid, and how do reaction conditions impact yield?

  • Methodological Answer : The synthesis typically involves acetylation of pyrrolidine derivatives using acetic anhydride or acetyl chloride under controlled conditions. Key parameters include temperature (e.g., 0–5°C to suppress side reactions) and solvent selection (e.g., dichloromethane for solubility). Post-acetylation, purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization ensures purity. Yield optimization often requires stoichiometric control of the acetylating agent and inert atmosphere conditions to prevent hydrolysis .

Q. Which spectroscopic techniques are critical for confirming the molecular structure of this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR identify the acetyl group (δ ~2.0–2.2 ppm for CH₃) and pyrrolidine ring protons (δ ~1.5–3.5 ppm).
  • IR : Stretching vibrations at ~1650–1750 cm⁻¹ confirm the acetyl carbonyl and carboxylic acid groups.
  • Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]⁺ at m/z calculated for C₈H₁₃NO₃).
    Cross-validation with X-ray crystallography (using SHELXL for refinement) resolves ambiguities in stereochemistry .

Q. How does the acetyl group influence the compound’s reactivity in subsequent derivatization?

  • Methodological Answer : The acetyl group protects the pyrrolidine nitrogen, enabling selective functionalization of the acetic acid moiety. For example:

  • Esterification : Activation with DCC/DMAP in methanol yields methyl esters.
  • Amidation : Coupling with amines via EDC/HOBt forms amides.
    Monitoring by TLC and quenching unreacted reagents with aqueous workup ensures selectivity .

Advanced Research Questions

Q. How can enantiomeric purity be ensured during asymmetric synthesis of chiral analogs of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Use of Evans’ oxazolidinones or Jacobsen’s catalysts for stereocontrol during pyrrolidine ring formation.
  • Analysis : Chiral HPLC (e.g., Chiralpak AD-H column) quantifies enantiomeric excess (ee).
  • Crystallization : Solvent-mediated diastereomeric salt formation (e.g., with tartaric acid) enhances purity.
    Circular dichroism (CD) and X-ray diffraction confirm absolute configurations .

Q. What strategies resolve discrepancies between experimental and computational spectral data for this compound?

  • Methodological Answer :

  • DFT Calculations : Gaussian or ORCA software predicts NMR chemical shifts and IR bands for comparison.
  • Dynamic Effects : Account for tautomerism or conformational flexibility using molecular dynamics (MD) simulations.
  • High-Resolution Crystallography : SHELXL-refined X-ray structures validate bond lengths and angles, resolving ambiguities in NMR assignments .

Q. How are crystallographic challenges (e.g., twinning or disorder) addressed during structural refinement?

  • Methodological Answer :

  • Twinning : Apply twin laws (e.g., two-fold rotation) in SHELXL and refine using the Hooft parameter.
  • Disorder : Model partial occupancies and apply geometric restraints to thermal displacement parameters.
    Low-temperature data collection (100 K) reduces thermal motion artifacts, improving electron density maps .

Q. What mechanistic insights guide the optimization of its biological activity in in vitro assays?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : Systematic modification of the acetyl group (e.g., replacing with sulfonyl or carbamate) and acetic acid moiety (e.g., bioisosteres like tetrazole).
  • Binding Assays : Surface plasmon resonance (SPR) or ITC quantifies affinity for target proteins (e.g., enzymes with pyrrolidine-binding pockets).
  • Metabolic Stability : Incubation with liver microsomes identifies degradation pathways (e.g., deacetylation) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.